3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
3-{3-[4-(PROPAN-2-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound that features a quinoline core substituted with an oxadiazole ring and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(PROPAN-2-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROQUINOLIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The quinoline core can be constructed via the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(PROPAN-2-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROQUINOLIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
3-{3-[4-(PROPAN-2-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-{3-[4-(PROPAN-2-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROQUINOLIN-4-ONE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies and structure-activity relationship (SAR) analysis.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a quinoline core, such as quinine and chloroquine, are well-known for their antimalarial activity.
Oxadiazole derivatives: These compounds, like furazolidone and nitrofurazone, are known for their antimicrobial properties.
Uniqueness
3-{3-[4-(PROPAN-2-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROQUINOLIN-4-ONE is unique due to the combination of the quinoline and oxadiazole moieties, which may confer distinct chemical and biological properties not found in other compounds. This unique structure could lead to novel applications and functionalities in various fields.
Properties
Molecular Formula |
C20H17N3O2 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
InChI |
InChI=1S/C20H17N3O2/c1-12(2)13-7-9-14(10-8-13)19-22-20(25-23-19)16-11-21-17-6-4-3-5-15(17)18(16)24/h3-12H,1-2H3,(H,21,24) |
InChI Key |
YQYWIOPWLBXXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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